8-Ureidoquinoline
Description
N-quinolin-8-ylurea is a compound that belongs to the class of quinolines . Quinolines are nitrogen-containing heterocyclic compounds that have widespread occurrence in nature and are valuable scaffolds in organic synthesis . They play an important role in various fields such as industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline compounds like N-quinolin-8-ylurea involves various methods. One method involves the use of intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . Another method involves the use of α,β-unsaturated aldehydes . These methods highlight the advances in the synthesis of quinoline compounds over the past years .Molecular Structure Analysis
The molecular structure of N-quinolin-8-ylurea can be analyzed using various tools such as MolView and ChemSpider . These tools allow for the visualization and analysis of the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving N-quinolin-8-ylurea can be complex. For instance, a study has shown that N-quinolin-8-ylurea can undergo a microwave-accelerated cross-dehydrogenative-coupling (CDC) with acetone/acetonitrile under metal-free conditions . Another study has shown that N-quinolin-8-ylurea can undergo various reactions such as amidation, sulfonylation, cyanoalkoxylation, allylation, alkylation, halogenation, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of N-quinolin-8-ylurea can be analyzed using various techniques . These techniques can provide information on properties such as hardness, topography, hydrophilicity, and others .Future Directions
The future directions in the study of N-quinolin-8-ylurea and related compounds involve the development of more efficient synthesis methods and the exploration of their biological activities . There is also interest in the development of ‘designer biochars’ to help solve environmental issues and supply a variety of plant-available nutrients for crop growth .
Properties
IUPAC Name |
quinolin-8-ylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H3,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOPVQJLNAVEPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)N)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186189 | |
Record name | 8-Ureidoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32451-61-9 | |
Record name | 8-Ureidoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032451619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Ureidoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-UREIDOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I0WN65NDK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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